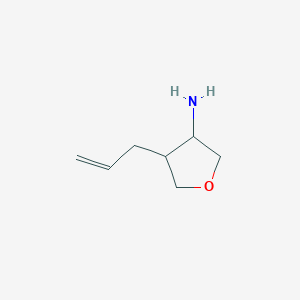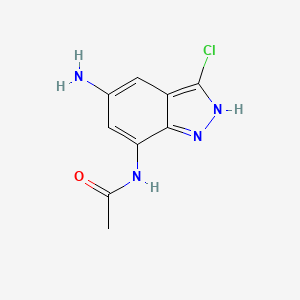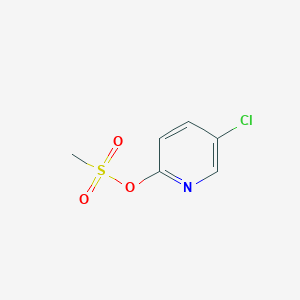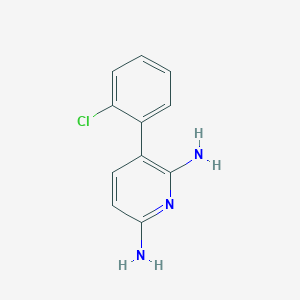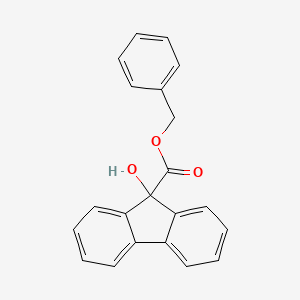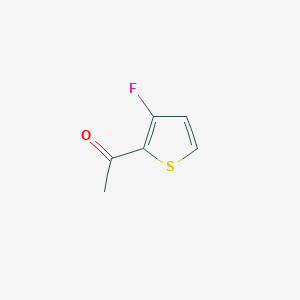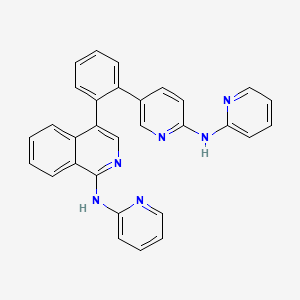
N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine is a complex organic compound that features multiple pyridine and isoquinoline rings
準備方法
The synthesis of N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the use of N-hetaryl ureas and alcohols in a catalyst-free environment. This environmentally friendly technique allows for the high-yield synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
化学反応の分析
N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and isoquinoline rings, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as light-emitting diodes (LEDs) and organic semiconductors.
作用機序
The mechanism of action of N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine can be compared with other similar compounds, such as:
N-pyridin-2-yl carbamates: These compounds share a similar pyridine structure but differ in their functional groups and overall molecular architecture.
N-quinolin-2-yl carbamates: These compounds feature a quinoline ring instead of an isoquinoline ring, leading to different chemical and biological properties.
N-isoquinolin-1-yl carbamates: These compounds have an isoquinoline ring but may differ in the substituents attached to the ring.
The uniqueness of this compound lies in its specific combination of pyridine and isoquinoline rings, which imparts distinct chemical and biological properties.
特性
分子式 |
C30H22N6 |
|---|---|
分子量 |
466.5 g/mol |
IUPAC名 |
N-pyridin-2-yl-4-[2-[6-(pyridin-2-ylamino)pyridin-3-yl]phenyl]isoquinolin-1-amine |
InChI |
InChI=1S/C30H22N6/c1-2-10-23(22(9-1)21-15-16-29(33-19-21)35-27-13-5-7-17-31-27)26-20-34-30(25-12-4-3-11-24(25)26)36-28-14-6-8-18-32-28/h1-20H,(H,31,33,35)(H,32,34,36) |
InChIキー |
LXFLXNSCFNCGHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)NC3=CC=CC=N3)C4=CN=C(C5=CC=CC=C54)NC6=CC=CC=N6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


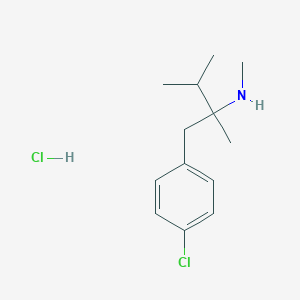
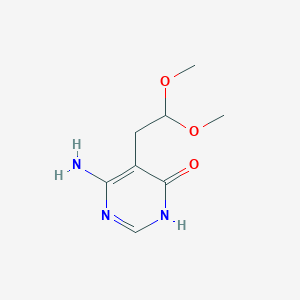

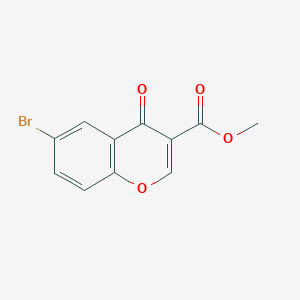

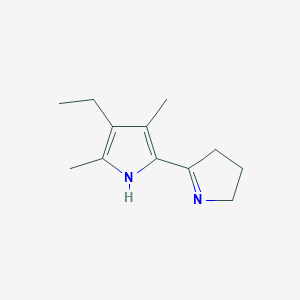
![ethyl 2,3-dimethyl-9-oxo-6H-imidazo[4,5-f]quinoline-8-carboxylate](/img/structure/B13991675.png)
